molecular formula C14H20N2 B1492078 (3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine CAS No. 2098094-96-1

(3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine

Cat. No. B1492078
CAS RN: 2098094-96-1
M. Wt: 216.32 g/mol
InChI Key: LIIHLGGEVZMUBJ-UHFFFAOYSA-N
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Description

(3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine, also known as BABH, is a small organic compound that has a variety of applications in scientific research. BABH has been studied extensively due to its unique structure, which allows it to interact with a wide range of biological molecules. BABH has been found to have a number of biochemical and physiological effects, and is useful for a variety of laboratory experiments. In

Scientific Research Applications

Synthesis and Transformation

  • Synthesis of Bicyclic β-Lactams : A study by Leemans et al. (2010) details the transformation of cis-3-benzyloxy-4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones into 3-hydroxy-beta-lactams, followed by the formation of novel cis-2-oxa-6-azabicyclo[3.2.0] heptan-7-ones. This process is significant in creating advanced building blocks for drug discovery (Leemans et al., 2010).

  • Photochemical Synthesis : Denisenko et al. (2017) developed a rapid synthesis method for substituted 3-azabicyclo[3.2.0]heptanes, using common chemicals like benzaldehyde and allylamine. This method is noted for its efficiency and potential in drug discovery (Denisenko et al., 2017).

Advanced Building Blocks and Drug Design

  • Tetrahydrofuran-Fused β-Lactams : Mollet et al. (2012) described the synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, which were then converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates. These compounds are considered promising in the field of drug design (Mollet et al., 2012).

  • Functionalized 3-Azabicyclo[3.1.0]hexanes : Filatov et al. (2017) explored the synthesis of 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, which showed potential in anticancer activity. These compounds are synthesized via a one-pot three-component reaction, demonstrating their versatility in drug development (Filatov et al., 2017).

Application in Drug Discovery

  • BCP Benzylamines Synthesis : Shelp and Walsh (2018) reported the synthesis of BCP benzylamines from 2-azaallyl anions and [1.1.1]propellane, highlighting their potential in medicinal chemistry and drug development (Shelp & Walsh, 2018).

  • Cycloaddition of N-Benzylmaleimide : Skalenko et al. (2018) elaborated a method for synthesizing functionalized 3-azabicyclo[3.2.0]heptanes via [2+2]-photochemical intermolecular cycloaddition, opening new avenues for creating advanced building blocks for drug discovery (Skalenko et al., 2018).

properties

IUPAC Name

(3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c15-10-14-7-6-13(14)9-16(11-14)8-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIHLGGEVZMUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1CN(C2)CC3=CC=CC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine
Reactant of Route 2
(3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine
Reactant of Route 4
(3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine
Reactant of Route 5
(3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine
Reactant of Route 6
(3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine

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